

Inaperisone Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest

Compound Name: *Inaperisone*

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Abstract

Inaperisone hydrochloride is a centrally acting muscle relaxant, structurally analogous to Eperisone hydrochloride. This document provides a comprehensive overview of the synthesis and chemical properties of **Inaperisone** hydrochloride, intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development. Due to the limited availability of specific experimental data for **Inaperisone** hydrochloride in publicly accessible literature, this guide presents a putative synthesis pathway based on the well-established synthesis of its close analog, Eperisone hydrochloride. The known chemical and physical properties of **Inaperisone** hydrochloride are presented, supplemented with comparative data for Eperisone hydrochloride to provide a contextual framework. Furthermore, this guide outlines the proposed mechanism of action involving the GABAergic system and furnishes detailed, hypothetical experimental protocols and data visualizations to facilitate further research and development.

Chemical and Physical Properties

Inaperisone, chemically known as 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone, is an aromatic ketone.^[1] The hydrochloride salt is the common pharmaceutical form. While specific, experimentally determined physicochemical data for **Inaperisone** hydrochloride is scarce in the literature, its fundamental properties can be described. For comparative

purposes, the well-documented properties of its piperidinyI analog, Eperisone hydrochloride, are also provided.

Table 1: Physicochemical Properties of **Inaperisone** Hydrochloride

Property	Value	Source
Chemical Name	1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride	[2]
Molecular Formula	C ₁₆ H ₂₃ NO·HCl	[2]
Molecular Weight	281.82 g/mol	[3]
CAS Number	118230-97-0	[2]
Appearance	Solid powder (predicted)	[4]

Table 2: Physicochemical Properties of Eperisone Hydrochloride (for comparison)

Property	Value	Source
Chemical Name	1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride	[5]
Molecular Formula	C ₁₇ H ₂₆ ClNO	[6]
Molecular Weight	295.85 g/mol	[6]
Melting Point	169-171°C	[6][7]
Solubility	Slightly soluble in Methanol and Water	[6][7]
Appearance	White solid	[7]

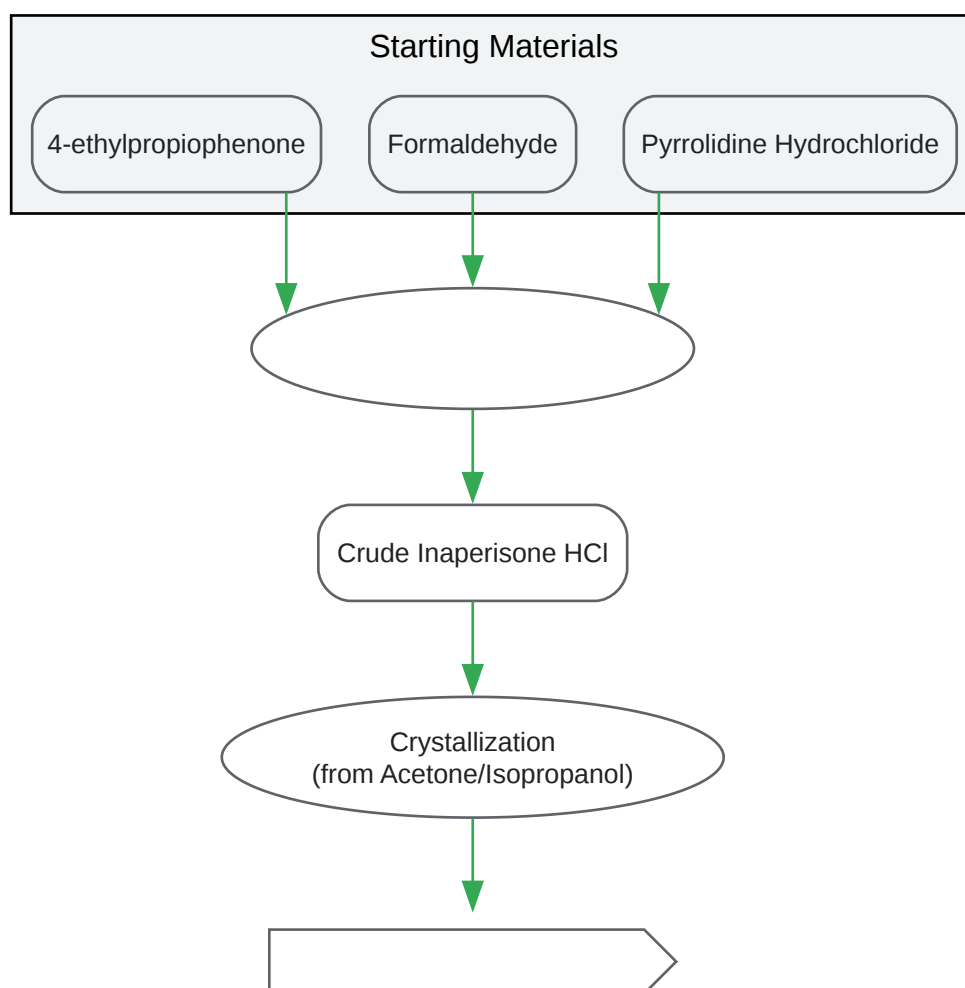
Synthesis of Inaperisone Hydrochloride

A detailed experimental protocol for the synthesis of **Inaperisone** hydrochloride is not readily available in peer-reviewed literature. However, based on the well-documented synthesis of its close structural analog, Eperisone hydrochloride, a putative synthesis can be proposed. The synthesis of Eperisone hydrochloride is typically achieved through a Mannich reaction.[6] It is highly probable that **Inaperisone** hydrochloride can be synthesized via an analogous pathway, substituting piperidine with pyrrolidine.

The proposed reaction involves the condensation of 4'-ethylpropiophenone with formaldehyde and pyrrolidine hydrochloride.

Proposed Synthesis Workflow

Proposed Synthesis Workflow for Inaperisone Hydrochloride



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Caption: Proposed workflow for the synthesis of **Inaperisone** hydrochloride.

Proposed Experimental Protocol

Disclaimer: The following protocol is hypothetical and based on the synthesis of Eperisone hydrochloride. It should be optimized and validated under appropriate laboratory conditions.

Materials:

- 4'-Ethylpropiophenone
- Paraformaldehyde
- Pyrrolidine hydrochloride
- Isopropanol
- Acetone

Procedure:

- To a reaction vessel containing isopropanol, add 4'-ethylpropiophenone, paraformaldehyde, and pyrrolidine hydrochloride in appropriate molar ratios.
- Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, which may be indicated by the solidification of the reaction mixture, add acetone to the vessel.
- Pulverize the solidified mass and recover the crude product by filtration.
- Wash the crude product with acetone.
- For further purification, recrystallize the crude **Inaperisone** hydrochloride from a suitable solvent system, such as isopropanol/acetone.
- Dry the purified crystalline product under vacuum.

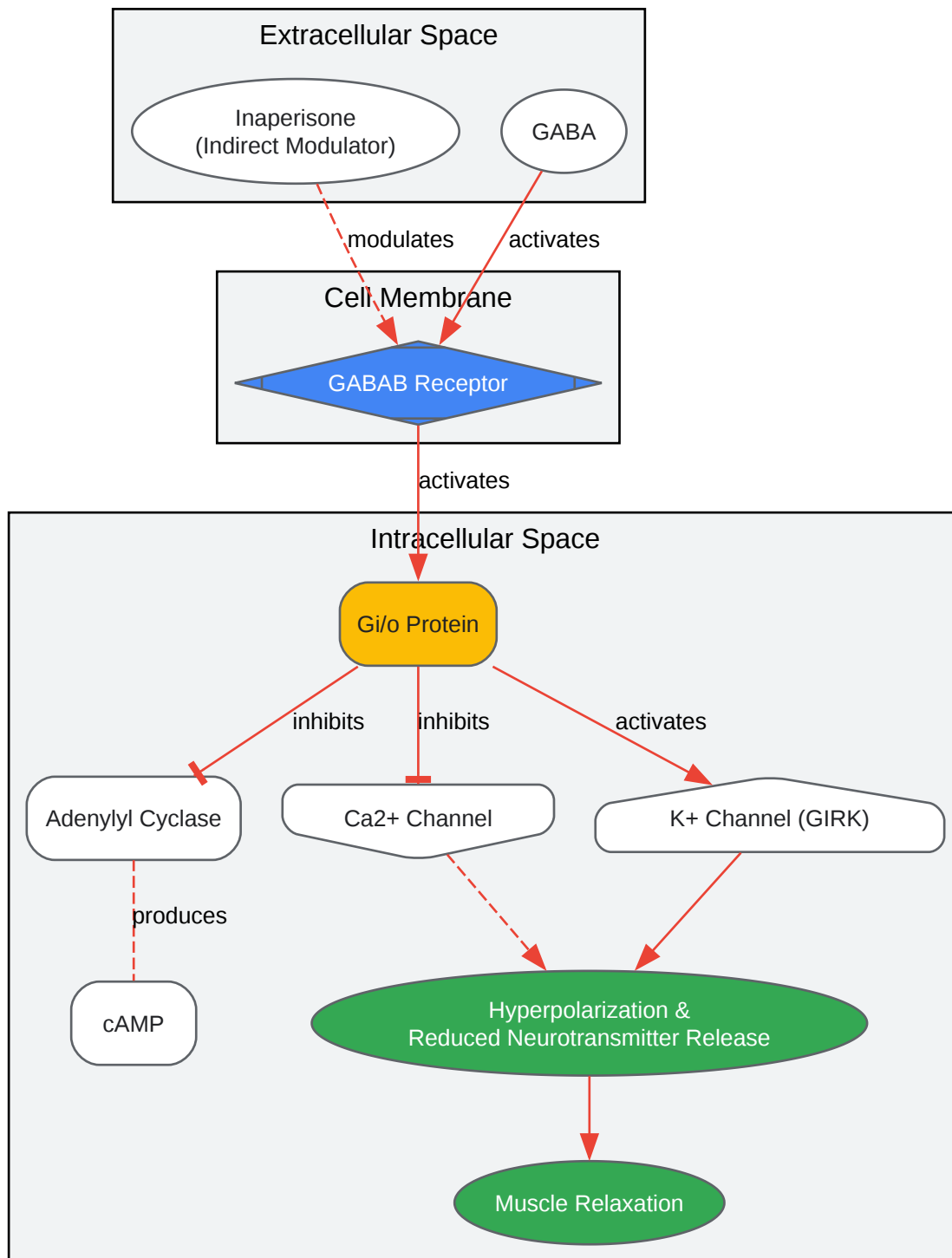
Mechanism of Action

Inaperisone is a centrally acting muscle relaxant. Studies suggest that its mechanism of action involves an indirect effect on GABA-B (γ-aminobutyric acid B) receptors in the brainstem. While it shows minimal direct binding to GABA-B receptors, it is speculated to modulate their activity, leading to an inhibitory effect on the micturition reflex.^[2]

The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events that generally result in neuronal inhibition.^[8] This includes the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, specifically the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.^[8] This leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

Proposed Signaling Pathway

Proposed GABAB Receptor Signaling Pathway

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Caption: Proposed signaling pathway of **Inaperisone**'s indirect action on GABA-B receptors.

Analytical Methods

While specific analytical methods for **Inaperisone** hydrochloride are not extensively published, methods for the closely related Eperisone hydrochloride can be adapted. These include:

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the quantification of **Inaperisone** hydrochloride in bulk drug and pharmaceutical formulations.
- Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and monitoring of the synthesis reaction.
- Spectroscopy (UV, IR, NMR, MS): These techniques are essential for the structural elucidation and confirmation of the synthesized **Inaperisone** hydrochloride.

Hypothetical HPLC Method Protocol

Objective: To develop a stability-indicating RP-HPLC method for the determination of **Inaperisone** hydrochloride.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: To be determined by UV-Vis spectrophotometry (likely in the range of 250-270 nm).
- Injection Volume: 20 μ L

- Column Temperature: Ambient or controlled (e.g., 25°C)

Method Validation (as per ICH guidelines):

The method should be validated for:

- Specificity
- Linearity
- Range
- Accuracy
- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions:

- Acid hydrolysis (e.g., 0.1 N HCl)
- Base hydrolysis (e.g., 0.1 N NaOH)
- Oxidative degradation (e.g., 3% H₂O₂)
- Thermal degradation
- Photolytic degradation

Conclusion

Inaperisone hydrochloride is a promising muscle relaxant with a mechanism of action linked to the GABAergic system. This technical guide provides a foundational understanding of its synthesis and chemical properties, drawing upon available data and logical extrapolation from its close analog, Eperisone hydrochloride. The proposed synthesis and analytical methods, along with the elucidated mechanism of action, offer a solid starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of **Inaperisone** hydrochloride. It is imperative that the proposed experimental protocols are validated and optimized in a laboratory setting.

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